molecular formula C7H7NO3 B6160245 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid CAS No. 1782203-35-3

4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B6160245
CAS No.: 1782203-35-3
M. Wt: 153.1
InChI Key:
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Description

4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with a pyrrole ring structure. This compound is characterized by the presence of a formyl group at the 4-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position. Pyrrole derivatives are significant in various fields due to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the condensation of a suitable precursor with a formylating agent. One common method is the reaction of 3-methylpyrrole-2-carboxylic acid with a formylating agent such as formic acid or formamide under acidic conditions. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. Catalysts and solvents are selected to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: 4-carboxy-3-methyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 4-hydroxymethyl-3-methyl-1H-pyrrole-2-carboxylic acid.

    Substitution: 4-bromo-3-methyl-1H-pyrrole-2-carboxylic acid.

Scientific Research Applications

4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-formyl-1H-pyrrole-2-carboxylic acid: Lacks the methyl group at the 3-position.

    3-methyl-1H-pyrrole-2-carboxylic acid: Lacks the formyl group at the 4-position.

    4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid: Contains an additional methyl group at the 5-position.

Uniqueness

4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both formyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets.

Properties

CAS No.

1782203-35-3

Molecular Formula

C7H7NO3

Molecular Weight

153.1

Purity

95

Origin of Product

United States

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